molecular formula C12H15NO4 B7972939 2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid

Cat. No.: B7972939
M. Wt: 237.25 g/mol
InChI Key: UZWIPDWOGLFSAB-UHFFFAOYSA-N
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Description

2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is an organic compound characterized by the presence of an amino group, a benzoic acid moiety, and a tetrahydro-2H-pyran-4-yl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran-4-yl Ether Group: This can be achieved through the reaction of a suitable phenol derivative with tetrahydro-2H-pyran-4-yl chloride under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction, or through direct amination reactions.

    Formation of the Benzoic Acid Moiety: This can be accomplished through carboxylation reactions or by using pre-existing benzoic acid derivatives.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated products.

Scientific Research Applications

2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group and the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The tetrahydro-2H-pyran-4-yl ether group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

  • 2-Amino-3-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
  • 2-Amino-3-((tetrahydro-2H-pyran-3-yl)oxy)benzoic acid
  • 2-Amino-3-((tetrahydro-2H-pyran-5-yl)oxy)benzoic acid

Comparison:

  • Structural Differences: The position of the tetrahydro-2H-pyran group varies among these compounds, leading to differences in their chemical and physical properties.
  • Unique Features: 2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is unique due to its specific structural arrangement, which may confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-3-(oxan-4-yloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-11-9(12(14)15)2-1-3-10(11)17-8-4-6-16-7-5-8/h1-3,8H,4-7,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWIPDWOGLFSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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